[1,1'-Biazulene]-3,7-dione
Description
Contextualization of Azulene (B44059) Derivatives in Non-Benzenoid Aromatic Systems
Azulene, a structural isomer of naphthalene, is a quintessential example of a non-benzenoid aromatic hydrocarbon. tcichemicals.comresearchgate.net Unlike naphthalene, which consists of two fused six-membered benzene (B151609) rings, azulene is composed of a fused five- and seven-membered ring system. tcichemicals.combeilstein-journals.org This arrangement results in a 10-π electron system that adheres to Hückel's rule for aromaticity. d-nb.info However, the distribution of these π-electrons is uneven, leading to a significant dipole moment and a characteristic deep blue color, which is in stark contrast to the colorless nature of most benzenoid hydrocarbons like naphthalene. tcichemicals.comrhhz.net The study of azulene and its derivatives is a significant subfield of organic chemistry, offering insights into the relationships between molecular structure and aromatic character beyond the confines of traditional benzene-based systems. d-nb.infonih.gov
Unique Electronic Characteristics of Azulene and Biazulene Systems
The electronic properties of azulene are a direct consequence of its non-alternant hydrocarbon structure. The fusion of an electron-rich cyclopentadienyl (B1206354) anion-like ring and an electron-deficient tropylium (B1234903) cation-like ring results in a polarized ground state with a notable dipole moment of approximately 1.08 D. rhhz.netdoi.org This charge separation dictates the reactivity of the azulene core, with the five-membered ring being susceptible to electrophilic attack and the seven-membered ring to nucleophilic attack. rhhz.net
Rationale for Investigating Quinoidal Structures in [1,1'-Biazulene]-3,7-dione
The introduction of carbonyl groups onto the biazulene framework to form a quinoidal structure, as seen in this compound, is a strategic approach to further modify the electronic landscape of the molecule. Quinoidal structures are known to have a significant impact on the electronic properties of π-extended systems, often leading to smaller HOMO-LUMO gaps, ambipolar redox behavior, and absorption in the near-infrared region. osaka-u.ac.jp The embedment of a quinoidal scaffold can shift the ground state from a closed-shell to an open-shell singlet or even a triplet diradical character, depending on the specific arrangement. osaka-u.ac.jp In the context of biazulene, the introduction of dione (B5365651) functionalities at the 3- and 7-positions is expected to draw electron density from the azulene rings, creating a system with pronounced electron-accepting character. This modification is a powerful tool for tuning the electronic and optical properties, potentially leading to novel materials for applications in organic electronics where controlled band gaps and redox properties are crucial. osaka-u.ac.jpmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
161467-20-5 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-azulen-1-ylazulene-1,5-dione |
InChI |
InChI=1S/C20H12O2/c21-14-6-4-8-17-18(11-14)19(12-20(17)22)16-10-9-13-5-2-1-3-7-15(13)16/h1-12H |
InChI Key |
GFJQWLWDGUMPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C3=CC(=O)C4=CC=CC(=O)C=C43 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,1 Biazulene 3,7 Dione and Its Analogues
Retrosynthetic Analysis of the [1,1'-Biazulene]-3,7-dione Core
A retrosynthetic analysis of the this compound structure suggests two principal disconnection pathways for the key C1-C1' bond.
Pathway A: Oxidative Homocoupling. The most direct disconnection of the C1-C1' bond points to an azulene-3,7-dione monomer as the key precursor. This strategy relies on an oxidative C-H/C-H coupling reaction, where two molecules of the monomer are dimerized to form the biazulene core. This approach is attractive for its atom economy, as it avoids the need for pre-functionalization of the coupling partners.
Pathway B: Cross-Coupling. Alternatively, the C1-C1' bond can be disconnected to reveal two different functionalized azulene-3,7-dione monomers. This pathway falls under the umbrella of cross-coupling reactions, where one monomer acts as an electrophile (e.g., a halo-azulene) and the other as a nucleophile (e.g., an organoboron or organotin derivative of azulene). This method offers greater control for the synthesis of unsymmetrical biazulenes but requires additional steps for the preparation of the functionalized starting materials.
Further retrosynthetic analysis can be applied to the azulene-3,7-dione monomer itself, tracing its synthesis back to simpler cyclopentane and cycloheptane derivatives or other established azulene (B44059) synthesis protocols. However, the focus of this article remains on the formation of the biazulene linkage.
Oxidative Dimerization Approaches for Biazulene Formation
Oxidative coupling is a powerful method for forming biaryl linkages directly from C-H bonds, and it has been successfully applied to the synthesis of biazulenes. nih.gov This approach can be executed using either chemical oxidants or electrochemical methods.
The direct dimerization of azulene derivatives to form 1,1'-biazulenes can be achieved using a variety of chemical oxidizing agents. nih.gov The electron-rich nature of the azulene ring, particularly at the C1 and C3 positions, makes it susceptible to oxidative coupling. rsc.org
Commonly employed oxidants for this transformation include:
Iron(III) chloride (FeCl₃) nih.govrsc.org
Manganese dioxide (MnO₂) nih.gov
Ammonium persulfate ((NH₄)₂S₂O₈) nih.gov
Copper(I) bromide in the presence of oxygen (CuBr/O₂) nih.gov
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) nih.gov
For the synthesis of this compound, this would involve the treatment of an azulene-3,7-dione precursor with a suitable oxidant. The reaction proceeds through the formation of a radical cation intermediate, which then dimerizes to form the C1-C1' bond. nih.gov The choice of oxidant and reaction conditions is crucial to favor the desired 1,1'-coupling over other possible isomers or over-oxidation products. For instance, the oxidation of 1,2,3-triarylazulenes with FeCl₃ has been reported to yield the corresponding 1,1'-biazulene as the main product in high yield. rsc.org
| Oxidant | Typical Substrate | Reference |
|---|---|---|
| Iron(III) chloride (FeCl₃) | Guaiazulene, 1,2,3-Triarylazulenes | nih.govrsc.org |
| Manganese dioxide (MnO₂) | Guaiazulene | nih.gov |
| Ammonium persulfate ((NH₄)₂S₂O₈) | Azuleno[2,1-c]phenanthrenes | nih.govresearchgate.net |
| Copper(I) Bromide/Oxygen | 2-Aminoazulenes | nih.govresearchgate.net |
| DDQ | General Azulenes | nih.gov |
Electrochemical synthesis offers a green and controlled alternative to chemical oxidants for promoting oxidative coupling reactions. beilstein-journals.orgrsc.org Anodic oxidation of azulene derivatives can generate the necessary radical cation intermediates to initiate dimerization. nih.govbath.ac.uk This method allows for precise control over the oxidative potential, which can enhance the selectivity of the coupling reaction and minimize side products.
In a typical setup, a solution of the azulene-3,7-dione precursor in a suitable solvent with a supporting electrolyte would be subjected to a constant potential or current. researchgate.net The oxidation occurs at the anode, leading to the formation of the this compound. This technique has been successfully used to prepare a 1,1'-biazulene-2,2'-diol, demonstrating its applicability to azulenes bearing oxygen functional groups. nih.gov The efficiency and selectivity of the electrochemical dimerization can be influenced by factors such as the electrode material, solvent, supporting electrolyte, and applied potential. researchgate.net
Cross-Coupling Methodologies for Biazulene Linkage Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for constructing C-C bonds, including the biaryl linkage in biazulenes. researchgate.netresearchgate.netsemanticscholar.org These methods typically involve the reaction of an organometallic azulene derivative with a haloazulene.
The Suzuki–Miyaura coupling reaction is a widely used method for the formation of aryl-aryl bonds. beilstein-journals.orgmdpi.commdpi.com In the context of biazulene synthesis, this reaction typically involves the palladium-catalyzed coupling of an azulenylboronic acid or its ester with a haloazulene. researchgate.net
A potential route to this compound via Suzuki-Miyaura coupling would involve:
Preparation of Precursors: Synthesis of a 1-haloazulene-3,7-dione (e.g., 1-bromo- or 1-iodoazulene-3,7-dione) and a 1-azuleneboronic acid (or pinacol boronate) derivative bearing the 3,7-dione functionality.
Coupling Reaction: The two fragments are then coupled in the presence of a palladium catalyst, a suitable ligand, and a base.
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. osaka-u.ac.jp Palladium complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands are commonly employed. researchgate.netnih.govrug.nl
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-C bond formation |
| Ligand | P(t-Bu)₃, XPhos, RuPhos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, K₃PO₄, NaOH | Activates the organoboron compound |
| Solvent | Toluene, DMF, Dioxane | Solubilizes reactants and catalyst |
This methodology has been utilized to prepare various biazulene derivatives, demonstrating its robustness and applicability. researchgate.net
The Stille coupling reaction provides another effective pathway for the synthesis of biazulenes by forming a C-C bond between an organotin compound and an organic halide, catalyzed by a palladium complex. orgsyn.orgwikipedia.orgorganic-chemistry.org
For the synthesis of this compound, a plausible Stille coupling strategy would involve the reaction between a 1-haloazulene-3,7-dione and a 1-(trialkylstannyl)azulene-3,7-dione. The organostannane reagents are known for their stability to air and moisture and compatibility with a wide range of functional groups. orgsyn.orgwikipedia.orglibretexts.org
Key features of the Stille coupling for biazulene synthesis include:
Reactants: An azulenyl halide (or triflate) and an azulenylstannane (e.g., tributylstannyl derivative). researchgate.net
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is typically used. libretexts.org
Additives: In some cases, additives like lithium chloride or copper(I) salts can accelerate the reaction. organic-chemistry.org
The first organotin reagents of azulenes have been prepared and successfully used in Stille cross-coupling reactions to afford biazulenes in good yields, highlighting the viability of this approach. researchgate.net While effective, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. wikipedia.orgorganic-chemistry.org
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-C bond formation |
| Ligand | PPh₃, AsPh₃, P(furyl)₃ | Stabilizes and activates the catalyst |
| Additive | LiCl, CuI | Facilitates transmetalation step |
| Solvent | Toluene, THF, DMF | Solubilizes reactants and catalyst |
C-H Activation Strategies for Direct Biazulene Formation
Direct C-H activation has emerged as a powerful and atom-economical tool for the formation of C-C bonds, bypassing the need for pre-functionalized starting materials. dmaiti.comnih.gov In the context of biazulene synthesis, this strategy involves the direct coupling of two azulene units through transition-metal-catalyzed activation of their C-H bonds. nih.govbath.ac.uk This approach is highly valued for its efficiency in rapidly assembling complex biaryl scaffolds. thieme.de
Key methodologies include:
Oxidative C-H/C-H Coupling: This is a primary method for forming the 1,1'-linkage in biazulenes. nih.govbath.ac.uk Transition metals, particularly palladium (Pd) and rhodium (Rh), are effective catalysts for this transformation. thieme.deresearchgate.net The reaction typically involves a twofold C-H activation process where the metal catalyst facilitates the coupling of two azulene molecules under oxidative conditions. researchgate.net For instance, the synthesis of an axially chiral 1,1'-biazulene derivative was successfully achieved through a stepwise intermolecular and intramolecular oxidative C-H/C-H coupling. nih.gov
A variety of catalysts and conditions have been explored for related biaryl syntheses, which can inform the development of protocols for biazulene formation.
Table 1: Representative Catalytic Systems for C-H Activation in Biaryl Synthesis
| Catalyst Precursor | Oxidant | Additive/Solvent | Application Context |
|---|---|---|---|
| [{Cp*RhCl2}2] | Cu(OAc)2·H2O | DMF | Formation of Bisisoquinolones pkusz.edu.cn |
| Cp*Rh(MeCN)32 | Cu(OAc)2·H2O | Cyclohexanone, O2 | Synthesis of Bisheterocycles pkusz.edu.cn |
| Palladium (Pd) | Various | Toluene | Remote C-H Functionalization dmaiti.com |
Cycloaddition and Annulation Reactions for Azulene Ring Construction Precursors
Before the biazulene core can be formed, the azulene monomer itself must be synthesized. Cycloaddition and annulation reactions are cornerstone strategies for constructing the bicyclic azulene system from simpler acyclic or cyclic precursors. mdpi.com
[8+2] Cycloaddition: This is a classic and widely used method for synthesizing the azulene skeleton. The reaction typically involves the cycloaddition of a troponoid derivative (an 8π component), such as 2H-cyclohepta[b]furan-2-one, with a 2π component like an enamine or a silyl enol ether. mdpi.comrsc.org This approach allows for the construction of the seven-membered and five-membered rings of the azulene core in a single, often highly stereocontrolled, step.
Annulation Reactions: Annulation strategies build one of the azulene rings onto a pre-existing ring structure. For example, Brønsted acid-promoted annulation of 2,3-di(1-azulenyl)benzofurans has been used to construct a 2,2'-biazulene framework. rsc.orgrsc.org This method involves an intramolecular cyclization cascade that forms the new ring system. Although this example leads to a 2,2'-biazulene, the underlying principle of annulation is broadly applicable for building various fused aromatic systems, including precursors for 1,1'-biazulenes. mdpi.com
Photoinduced Cycloadditions: Photochemical methods can also be employed. For instance, photoinduced [4+2]-cycloaddition reactions of vinyldiazo compounds have been developed for constructing various bicyclic ring systems, demonstrating the versatility of cycloaddition chemistry under light irradiation. nih.gov
These strategies provide access to substituted azulene precursors that can subsequently be dimerized to form the [1,1'-biazulene] scaffold.
Functional Group Interconversion Strategies for Dione (B5365651) Introduction
Once the [1,1'-biazulene] core is synthesized, the introduction of the dione functionality at the 3- and 7-positions requires precise functional group interconversion (FGI). FGI refers to the conversion of one functional group into another, a fundamental concept in organic synthesis. vanderbilt.eduorganic-chemistry.orgorganic-chemistry.org
While direct synthesis of this compound is not prominently detailed, its preparation would logically proceed from a biazulene precursor bearing functional groups that can be converted into ketones. Plausible strategies include:
Oxidation of Alcohols: A common method for installing a ketone is the oxidation of a secondary alcohol. A precursor such as [1,1'-Biazulene]-3,7-diol could be oxidized using a variety of standard reagents (e.g., PCC, Swern oxidation, DMP) to yield the target dione. The synthesis of a 1,1'-biazulene-2,2'-diol has been reported, indicating that hydroxylated biazulenes are viable synthetic intermediates. nih.govbath.ac.ukrsc.org
Hydrolysis of Imines or Ketals: The ketone groups could be masked as ketals or imines throughout the synthesis of the biazulene core to protect them from incompatible reaction conditions. A final deprotection step, typically involving acid-catalyzed hydrolysis, would then reveal the dione functionality.
Friedel-Crafts Acylation: It may be possible to directly acylate the 3- and 7-positions of the biazulene core, followed by further manipulation to yield the desired structure. However, controlling the regioselectivity of electrophilic substitution on the azulene ring can be challenging. rsc.org
Stereoselective Synthesis of Chiral this compound Analogues
The [1,1'-biazulene] system, similar to the well-known BINAP and BINOL scaffolds, can exhibit axial chirality due to restricted rotation (atropisomerism) around the C1-C1' single bond. nih.gov The synthesis of enantiomerically pure analogues is of significant interest for applications in asymmetric catalysis and materials science. nih.gov
Methods for achieving stereoselectivity include:
Resolution of Racemates: This classic approach involves synthesizing the biazulene as a racemic mixture and then separating the enantiomers. A reported method for resolving a 1,1'-biazulene-2,2'-diol ("1,1'-BAzOL") involved derivatization with a chiral auxiliary ((-)-menthyl chloroformate) to form diastereomers. bath.ac.uk These diastereomers, having different physical properties, were then separated by chromatography, followed by removal of the chiral auxiliary to yield the pure enantiomers. bath.ac.uk
Asymmetric Catalysis: A more modern and efficient approach is to use a chiral catalyst to directly synthesize one enantiomer in excess. Rhodium-catalyzed asymmetric intramolecular additions, for example, have been highly successful in creating chiral indanones with excellent enantioselectivity. organic-chemistry.org Similar strategies, employing a chiral ligand in a transition-metal-catalyzed C-H coupling step, could potentially achieve the asymmetric synthesis of chiral biazulenes directly.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be incorporated into one of the azulene precursors to direct the stereochemical outcome of the dimerization reaction. While this has been attempted with moderate success for some biazulene quinones, it remains a viable strategy for further development. nih.gov
The successful separation of enantiomers of an axially chiral 1,1'-biazulene has been reported, with the separated isomers showing clear mirror-image circular dichroism (CD) spectra. nih.gov
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic route from a laboratory-scale discovery to a large-scale, practical process requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure reproducibility. For a multi-step synthesis of a complex molecule like this compound, every step must be rigorously optimized.
Key parameters for optimization include:
Catalyst and Ligand Selection: In metal-catalyzed steps like C-H activation, the choice of metal (e.g., Rh, Pd, Ru), its oxidation state, and the coordinating ligand can dramatically affect yield and selectivity. pkusz.edu.cnorganic-chemistry.org
Solvent and Temperature: The reaction medium and temperature influence reaction rates, solubility of reagents, and the stability of intermediates. Screening a range of solvents and temperatures is crucial for identifying optimal conditions. organic-chemistry.org
Base and Additives: Many reactions, particularly cross-coupling and C-H activation, require a base or other additives to facilitate the catalytic cycle. The nature and amount of these additives must be fine-tuned. pkusz.edu.cnorganic-chemistry.org
The following table illustrates a hypothetical optimization study for a key C-H coupling step.
Table 2: Hypothetical Optimization of a Rh(III)-Catalyzed Dimerization of an Azulene Precursor
| Entry | Catalyst (mol%) | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | [{Cp*RhCl2}2] (2.5) | Cu(OAc)2 | NaOAc | MeOH | 80 | 45 |
| 2 | [{Cp*RhCl2}2] (2.5) | Ag2CO3 | NaOAc | MeOH | 80 | 58 |
| 3 | [{Cp*RhCl2}2] (2.5) | Ag2CO3 | K3PO4 | MeOH | 80 | 65 |
| 4 | [{Cp*RhCl2}2] (2.5) | Ag2CO3 | K3PO4 | DMF | 80 | 72 |
| 5 | [{Cp*RhCl2}2] (2.5) | Ag2CO3 | K3PO4 | DMF | 100 | 81 |
Such systematic studies are essential for developing robust and scalable synthetic protocols for this compound and its analogues. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for 1,1 Biazulene 3,7 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and electronic environment of [1,1'-Biazulene]-3,7-dione and its analogues. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.
Conformational analysis of biazulene derivatives is often accomplished using NMR techniques. acdlabs.comunibas.itmdpi.comslonmr.si For instance, in substituted 1,1'-biazulenes, the rotational barrier around the central C-C bond can be significant, leading to atropisomerism. nih.gov The study of diastereomeric derivatives by ¹H NMR can reveal distinct chemical shifts for the different isomers, allowing for their differentiation and providing insight into the conformational preferences of the molecule. nih.gov The analysis of chemical shifts, particularly of the aromatic protons, can indicate the degree of twist between the azulene (B44059) rings. mdpi.com
Furthermore, NMR spectroscopy is instrumental in understanding the electronic properties of these compounds. nih.govaps.org The chemical shifts of the carbon atoms in the azulene rings are sensitive to the electron density distribution. mdpi.com For example, the chemical shift of the C-4 carbon can be used to evaluate the electronic effects of substituents on the aromatic system. mdpi.com In biazulene systems, the electronic communication between the two azulene moieties can be inferred from the NMR data. nih.gov Detailed 2D NMR experiments, such as HSQC and HMBC, are often necessary for the unambiguous assignment of all proton and carbon signals, which is crucial for a complete electronic and structural analysis. nih.govnih.gov
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-8' | 9.29 | d | 9.6 |
| H-4 | 7.92 | d | 9.6 |
| H-5 | 7.39 | t | 9.6 |
| H-3 | 6.76 | s | - |
Advanced Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of this compound. americanpharmaceuticalreview.comelsevier.comup.ac.zaedinst.com These methods are complementary, as the selection rules for a vibration to be IR or Raman active differ. up.ac.zaedinst.com An IR-active vibration requires a change in the molecule's dipole moment, while a Raman-active vibration involves a change in its polarizability. up.ac.za
For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. These typically appear in the region of 1650-1750 cm⁻¹. The exact frequency can be influenced by factors such as conjugation and intermolecular interactions, like hydrogen bonding in the solid state. up.ac.za The C=C stretching vibrations of the azulene rings will also be prominent in both IR and Raman spectra, generally appearing in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Technique |
|---|---|---|
| C=O Stretch | 1650 - 1750 | Infrared |
| C=C Stretch (Aromatic) | 1400 - 1600 | Infrared & Raman |
| C-H Stretch (Aromatic) | 3000 - 3100 | Infrared & Raman |
| C-C Stretch (Inter-ring) | 1200 - 1300 | Raman |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Intermolecular Interactions
A key structural feature of 1,1'-biazulenes is the dihedral angle between the two azulene rings, which is a direct measure of the twist around the central C1-C1' bond. X-ray crystallography can precisely determine this angle, confirming the non-planar nature of many of these molecules. nih.gov This structural information is crucial for understanding the origin of axial chirality in appropriately substituted derivatives. rsc.orgnagoya-u.ac.jp
Beyond the individual molecular structure, X-ray crystallography reveals how molecules pack in the crystal lattice, providing insights into intermolecular interactions. ku.eduresearchgate.netnih.govmdpi.comacs.orgchemrxiv.org These can include van der Waals forces, π-π stacking interactions between the aromatic rings of adjacent molecules, and in some cases, hydrogen bonding if suitable functional groups are present. The nature and geometry of these interactions are fundamental to understanding the solid-state properties of the material. For instance, the degree of π-π stacking can influence the electronic properties of the material in the solid state.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.876(5) |
| β (°) | 109.87(3) |
| Volume (ų) | 1894.1(13) |
| Z | 4 |
Circular Dichroism (CD) Spectroscopy for Chiral this compound Enantiomers
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. tu-dortmund.denih.govnih.govarxiv.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light. For this compound derivatives that exhibit axial chirality due to restricted rotation around the C1-C1' bond, CD spectroscopy is the primary method for characterizing the individual enantiomers. rsc.orgnagoya-u.ac.jp
Once the racemic mixture of a chiral biazulene is separated into its enantiomers, for example, by chiral High-Performance Liquid Chromatography (HPLC), their CD spectra can be recorded. nih.govresearchgate.net Enantiomers of a chiral compound will exhibit mirror-image CD spectra. rsc.orgnagoya-u.ac.jp A positive Cotton effect for one enantiomer will correspond to a negative Cotton effect for the other at the same wavelength.
The CD spectrum provides a unique fingerprint for each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). researchgate.net Furthermore, the intensity of the CD signal (molar ellipticity) is a measure of the chiroptical properties of the molecule. The stability of the axial chirality can also be investigated using CD spectroscopy by monitoring the change in the CD signal over time at elevated temperatures, which provides information about the energy barrier to racemization. nih.gov
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
|---|---|---|
| (Sa) | 250 | +8.5 x 10⁴ |
| 310 | -6.2 x 10⁴ | |
| (Ra) | 250 | -8.4 x 10⁴ |
| 310 | +6.1 x 10⁴ |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. oup.com For this compound, high-resolution mass spectrometry (HRMS) is employed to accurately determine its molecular mass, which allows for the confirmation of its elemental formula. rsc.org
Electron ionization (EI) is a common ionization technique used for relatively stable organic molecules like biazulenes. In the mass spectrometer, the molecule is ionized, forming a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
Analysis of the fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. For instance, the cleavage of the bond between the two azulene rings would be a likely fragmentation pathway, giving rise to ions corresponding to the individual azulene-quinone moieties. Other characteristic fragmentations could involve the loss of carbonyl groups (as CO molecules). By carefully analyzing the masses of the fragment ions, a picture of the molecule's structure can be built, complementing the information obtained from other spectroscopic techniques.
| Ion | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [M]⁺• | 282.0681 | 282.0679 | Molecular Ion |
| [M-CO]⁺• | 254.0732 | 254.0730 | Loss of one carbonyl group |
| [M-2CO]⁺• | 226.0783 | 226.0781 | Loss of two carbonyl groups |
| [C₁₀H₅O]⁺ | 141.0340 | 141.0338 | Fragment from inter-ring cleavage |
Computational and Theoretical Chemistry Studies on 1,1 Biazulene 3,7 Dione
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of [1,1'-Biazulene]-3,7-dione. nih.gov These calculations can estimate reaction pathways, including the energies of transition states and equilibria, which is invaluable in understanding the molecule's stability and potential synthetic routes. nih.gov
Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. nih.govaps.org For molecules with complex electronic features like biazulene systems, DFT is used to optimize molecular geometries and calculate electronic properties. ubc.ca In studies of related complex molecules, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), have been employed to derive model structures and compare them with experimental data where available. aun.edu.eg These calculations provide a foundational understanding of the molecule's geometry and electronic distribution in its most stable state.
Ab initio methods, which are based on first principles without empirical data, offer a higher level of theoretical accuracy for electronic structure calculations. chemeurope.com The simplest ab initio method is the Hartree-Fock (HF) scheme, which provides a starting point for more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) and coupled cluster (CC) theory that account for electron correlation. chemeurope.com For systems where the HF method is inadequate, multi-configurational self-consistent field (MCSCF) methods can be used. chemeurope.com High-level ab initio calculations, such as DLPNO-CCSD(T), are considered a "gold standard" for thermochemical energies and can provide benchmark data for conformer energies. chemrxiv.org The application of these methods to this compound would yield highly accurate predictions of its electronic properties, essential for understanding its behavior in advanced materials. nih.govnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Spatial Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net
For azulene-containing polymers, the HOMO-LUMO gap is a critical parameter influencing their potential in organic electronic applications. beilstein-journals.org Azulene's unique electronic structure, stemming from the fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring, leads to a smaller HOMO-LUMO gap compared to its isomer naphthalene. beilstein-journals.orgsemanticscholar.org In related biazulene diimides, DFT calculations have shown that the extension of the π-system leads to a narrower HOMO-LUMO gap. semanticscholar.org
The spatial distribution of the HOMO and LUMO across the molecular framework dictates the charge transport characteristics. For instance, in some terazulene isomers, the LUMO is distributed over the entire molecule while the HOMO is localized, suggesting a preference for electron transport over hole transport. acs.org A detailed analysis of the HOMO and LUMO of this compound would reveal how the dione (B5365651) functionalization impacts the electronic distribution and the resulting charge transport properties.
Table 1: Frontier Orbital Properties of Related Azulene (B44059) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| TAz1 | -5.56 | -3.93 | 1.63 |
| TAz2 | -5.45 | -3.83 | 1.62 |
| TAz3 | -5.47 | -3.90 | 1.57 |
| TAz4 | -5.49 | -3.93 | 1.56 |
| Data sourced from studies on terazulene isomers. acs.org |
Prediction of Spectroscopic Transitions and Optical Response
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. Time-dependent DFT (TDDFT) is a widely used method to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. ubc.ca
For related azulene-based materials, DFT calculations have been used to understand their unique photophysical properties. semanticscholar.orgrsc.org The substitution pattern on the azulene core significantly affects its optical properties, with substitutions at the 2- or 6-positions generally leading to narrower HOMO-LUMO gaps and longer absorption wavelengths compared to 1- or 3-substituted compounds. acs.org Theoretical predictions for this compound would help to elucidate the nature of its electronic transitions and predict its absorption spectrum, providing a theoretical basis for experimental spectroscopic studies.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis investigates the different spatial arrangements of a molecule (rotamers) and their relative energies. lumenlearning.com This is crucial for understanding the stability and reactivity of flexible molecules. lumenlearning.com Computational methods, particularly DFT, are frequently used to calculate the energies of different conformers and identify the most stable structures. beilstein-journals.org
For this compound, the rotation around the single bond connecting the two azulene rings is a key conformational feature. The planarity or twisting of the biazulene system will significantly influence its electronic properties and crystal packing. Computational exploration of the potential energy surface associated with this rotation can reveal the energy barriers between different conformations and the preferred dihedral angle in the ground state. This analysis is vital for predicting the molecule's shape and how it might assemble in the solid state.
Investigation of Aromaticity and Antiaromaticity Perturbations in the Biazulene-dione System
Azulene is a non-alternant aromatic hydrocarbon, and its aromatic character is a key feature of its chemistry. semanticscholar.org The introduction of dione functionalities on the biazulene core can be expected to perturb the π-electron system and thus alter the aromaticity of the rings. Computational methods provide tools to quantify these changes.
Reaction Mechanism Elucidation via Computational Transition State Analysis
While detailed computational studies involving transition state analysis for specific reaction mechanisms of this compound are not extensively covered in publicly accessible literature, theoretical investigations on simpler, related azulenequinone systems provide significant insights into the factors governing their reactivity. These studies form a foundational basis for understanding the potential reaction pathways of more complex derivatives like biazulene diones.
Computational chemistry, particularly methods based on ab initio and density functional theory (DFT), has been instrumental in predicting the ground-state structures, stability, and electronic properties of various azulenequinone isomers. researchgate.net These theoretical models are crucial for predicting the most likely sites for chemical reactions and the thermodynamic favorability of potential products, which are key elements in elucidating reaction mechanisms.
Furthermore, computational methods have been applied to predict the outcomes of chemical reactions, such as the bromination of azulenequinones. Theoretical calculations on the relative stability of various brominated products indicated that 7-bromo-1,5-azulenequinone and 3-bromo-1,7-azulenequinone are the most stable monobrominated isomers, while 3,7-dibromo-1,5-azulenequinone and 3,5-dibromo-1,7-azulenequinone are the favored dibrominated products. researchgate.net These predictions of product stability offer indirect evidence for the regioselectivity of the reaction, a key aspect of the reaction mechanism.
The reliability of these theoretical approaches has been validated by comparing computational predictions with experimental results for properties like color and electrochemical behavior. For example, predictions for the color of 1,5-azuloquinone based on π-electron method calculations showed remarkable agreement with experimental observations. researchgate.net This success lends credibility to the use of computational models for investigating the more complex aspects of reaction pathways, including the structures and energies of transition states, even for systems where such studies have not yet been reported. In thermal cycloaddition reactions, the observed regioselectivity has been rationalized by considering the stability of the intermediates, where reaction pathways that would form unstable cyclopentadienone structures are avoided. rsc.org
These examples underscore the power of computational chemistry to probe the fundamental principles of reactivity in azulene-based quinoid systems. While a full transition state analysis for a reaction involving this compound is a more complex task, the foundational knowledge derived from these studies on simpler azulenequinones provides essential guidance for predicting its chemical behavior and designing future mechanistic investigations.
Data Tables
Table 1: Calculated Relative Stability of Azulenequinone Isomers and Their Bromination Products
| Compound Class | Isomer/Product | Computational Finding |
| Azulenequinone Isomers | 1,5-Azulenequinone | Identified as one of the most stable isomers. researchgate.net |
| 1,7-Azulenequinone | Identified as one of the most stable isomers. researchgate.net | |
| Monobromoazulenequinones | 7-Bromo-1,5-azulenequinone | Predicted to be a more stable isomer. researchgate.net |
| 3-Bromo-1,7-azulenequinone | Predicted to be a more stable isomer. researchgate.net | |
| Dibromoazulenequinones | 3,7-Dibromo-1,5-azulenequinone | Predicted to be a more stable isomer. researchgate.net |
| 3,5-Dibromo-1,7-azulenequinone | Predicted to be a more stable isomer. researchgate.net |
Electrochemical Behavior and Redox Characteristics of 1,1 Biazulene 3,7 Dione
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electroanalytical techniques used to probe the redox behavior of [1,1'-Biazulene]-3,7-dione.
A typical cyclic voltammogram for a quinone system involves reversible or quasi-reversible reduction and oxidation peaks. For this compound, multiple redox waves are anticipated, corresponding to the sequential reduction of the four carbonyl groups. In aprotic media, this would likely occur in distinct one-electron transfer steps. The CV would reveal the potentials at which these electron transfers occur and provide insight into the stability of the generated radical anions and dianions. However, the azulene (B44059) moiety itself can undergo electrochemical polymerization at certain anodic potentials, which could lead to film formation on the electrode surface, identifiable by an increase in peak current with successive CV cycles. mdpi.com
DPV, a technique with higher sensitivity and better resolution than CV, is employed to determine redox potentials more accurately by minimizing background charging currents. mdpi.com DPV experiments on this compound would be expected to show well-defined peaks for each electron transfer process, allowing for a more precise quantification of the redox potentials of the biazulene-dione system.
Redox Potentials and Electron Transfer Mechanisms of the Biazulene-dione System
The redox process for quinone systems is highly dependent on the solvent and pH. In aprotic solvents, the reduction typically proceeds through two sequential one-electron steps, forming a stable semiquinone radical anion intermediate, followed by the formation of a dianion. researchgate.net
Mechanism in Aprotic Media:
Q + e⁻ ⇌ Q•⁻ (Semiquinone radical anion formation)
Q•⁻ + e⁻ ⇌ Q²⁻ (Dianion formation)
In protic media, the mechanism is more complex, often involving a concerted two-electron, two-proton transfer to form the corresponding hydroquinone. acs.org
Mechanism in Protic Media:
Q + 2e⁻ + 2H⁺ ⇌ H₂Q (Hydroquinone formation)
Experimental studies on simpler azulene-quinones provide a benchmark for the expected redox potentials. For example, 1,2-azuloquinone exhibits a polarographic half-wave potential (E₁/₂) of -0.56 V, which is slightly lower (more difficult to reduce) than that of p-benzoquinone (-0.51 V). researchgate.net This suggests that the azulene core modifies the electron-accepting ability of the quinone moiety. For this compound, the presence of two such systems linked together may lead to electronic communication between the rings, resulting in split or shifted redox potentials compared to a monomeric azulene-dione.
| Compound | Half-Wave Potential (E₁/₂) vs. SCE | Reference |
|---|---|---|
| 1,2-Azuloquinone | -0.56 V | researchgate.net |
| p-Benzoquinone | -0.51 V | researchgate.net |
Spectroelectrochemical Investigations of Redox-Induced Spectral Changes
Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time monitoring of spectral changes as a molecule undergoes oxidation or reduction. For this compound, techniques such as UV-Vis-NIR or in-situ FTIR spectroelectrochemistry would be employed to characterize the electronic and vibrational structure of the redox species. rsc.orgrsc.org
Upon electrochemical reduction, the characteristic π→π* electronic transitions of the neutral quinone would be expected to decrease in intensity, while new absorption bands corresponding to the semiquinone radical anion (Q•⁻) and the hydroquinone dianion (Q²⁻) appear. rsc.org The radical anion often displays a complex absorption spectrum with new bands in the visible or near-infrared (NIR) region, indicative of its open-shell electronic structure. Further reduction to the dianion would result in a different spectral profile. These redox-induced spectral changes provide definitive evidence for the formation of intermediates and final products in the electron transfer chain.
Stability of Radical Cations and Anions Generated from this compound
The stability of the radical ions generated from this compound is crucial for its potential applications in molecular electronics or energy storage.
Radical Anions: The semiquinone radical anions derived from the one-electron reduction of the dione (B5365651) moieties are generally expected to be relatively stable, particularly in aprotic, oxygen-free environments. researchgate.net The delocalization of the unpaired electron over the azulene-quinone π-system contributes to this stability.
Radical Cations: The generation of a radical cation would involve the removal of an electron from the highest occupied molecular orbital (HOMO) of the biazulene π-system. Studies on the parent azulene radical cation show that it can be prone to isomerization to the more stable naphthalene radical cation. researchgate.net The presence of the electron-withdrawing dione groups on the this compound structure would significantly influence the stability and reactivity of its radical cation, potentially making it more stable against rearrangement compared to the unsubstituted azulene cation.
Influence of Molecular Structure and Substituents on Electrochemical Activity
The electrochemical properties of the biazulene-dione system can be precisely tuned by modifying its molecular structure, such as by adding substituents to the aromatic core. researchgate.net The effect of substituents on the redox potential of quinones is well-established. nih.govnih.govmdpi.com
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OMe), or amino (-NH₂) donate electron density to the π-system. This raises the energy of the molecule's LUMO, making it more difficult to reduce. Consequently, the addition of EDGs to the this compound framework would be expected to shift its reduction potentials to more negative values. mdpi.com
Electron-Withdrawing Groups (EWGs): Groups like halogens (-F, -Cl), cyano (-CN), or nitro (-NO₂) pull electron density from the π-system. This lowers the energy of the LUMO, making the molecule easier to reduce. Therefore, attaching EWGs to the biazulene core would shift the reduction potentials to more positive values. nih.govnih.gov
Computational studies on related azulene-1,5/7-diones confirm that redox potentials are significantly influenced by the nature of substituents and the position of the carbonyl groups. researchgate.net This high degree of tunability allows for the rational design of this compound derivatives with tailored electrochemical properties for specific applications.
| Substituent Type | Example Groups | Effect on Reduction Potential | Reason |
|---|---|---|---|
| Electron-Donating (EDG) | -OH, -OMe, -NMe₂ | Shifts to more negative values (harder to reduce) | Increases electron density in the π-system |
| Electron-Withdrawing (EWG) | -F, -Cl, -Br, -CN, -NO₂ | Shifts to more positive values (easier to reduce) | Decreases electron density in the π-system |
Optoelectronic and Electronic Properties of 1,1 Biazulene 3,7 Dione
Absorption Spectroscopy (UV-Vis) and Electronic Transitions
The absorption of light by [1,1'-Biazulene]-3,7-dione results in the promotion of electrons from lower to higher energy molecular orbitals. The nature of these transitions can be probed using UV-Vis spectroscopy, which provides insights into the electronic structure of the molecule.
The electronic absorption spectrum of azulene (B44059) and its derivatives is characterized by distinct bands corresponding to transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). The S₀→S₁ transition in azulene typically appears in the visible region, giving it its characteristic blue color. A more intense S₀→S₂ transition is observed in the near-UV region.
Table 1: Representative Electronic Transitions for Azulene Derivatives
| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
|---|---|---|
| S₀→S₁ | 580 - 700 | 200 - 400 |
| S₀→S₂ | 340 - 360 | 4,000 - 6,000 |
| Higher States | < 300 | > 20,000 |
Note: This table presents typical data for azulene derivatives and is for illustrative purposes. Specific values for this compound are not available.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The position, intensity, and shape of the absorption bands of this compound are expected to be sensitive to the polarity of the solvent.
In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit a noticeable shift in their absorption spectra. For azulene derivatives, the S₀→S₁ transition often shows a blue shift (hypsochromic shift) with increasing solvent polarity, while the S₀→S₂ transition may show a red shift (bathochromic shift). A detailed solvatochromic study of this compound would provide valuable information about the nature of its excited states and the change in its electronic distribution upon photoexcitation.
Emission Spectroscopy (Fluorescence and Phosphorescence)
Following the absorption of light, excited molecules can relax to the ground state through radiative pathways, such as fluorescence and phosphorescence. The emission properties of this compound are of particular interest due to the known anomalous fluorescence of azulene.
Kasha's rule states that luminescence generally occurs from the lowest excited state of a given multiplicity (S₁ for fluorescence). However, azulene and its derivatives are prominent exceptions to this rule, exhibiting fluorescence from the second excited singlet state (S₂). nih.gov This anti-Kasha emission is attributed to a large energy gap between S₂ and S₁, which slows down the rate of internal conversion from S₂ to S₁, allowing the radiative decay from S₂ to compete effectively.
For this compound, the presence of the biazulene core suggests a high likelihood of observing S₂ fluorescence. The characteristics of this emission, such as its wavelength and intensity, would depend on the electronic coupling between the two azulene rings and the influence of the dione (B5365651) functional groups. The study of emission from higher excited states is crucial for understanding the fundamental photophysics of these molecules and for designing novel materials with unique luminescent properties.
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.
For a molecule exhibiting S₂ fluorescence, both the quantum yield and lifetime are key parameters for characterizing the emission. The quantum yield of S₂ fluorescence in azulene is typically low. Measurements of Φ_F and τ_F for this compound would provide quantitative data on the deactivation pathways of its excited states.
Table 2: Illustrative Photophysical Data for Azulene Derivatives
| Parameter | Typical Value Range |
|---|---|
| Fluorescence Quantum Yield (Φ_F) from S₂ | 0.01 - 0.05 |
| Fluorescence Lifetime (τ_F) from S₂ | 1 - 2 ns |
| Phosphorescence | Generally not observed at room temperature |
Note: This table provides typical values for azulene derivatives for illustrative purposes. Specific data for this compound is not available.
Electrical Conductivity and Charge Transport Properties
The arrangement of molecules in the solid state plays a critical role in determining the electrical conductivity and charge transport properties of organic materials. The planar structure of the biazulene core suggests that this compound could exhibit π-π stacking in the solid state, which is a key requirement for efficient charge transport.
Organic semiconductors can transport charge through either holes (p-type) or electrons (n-type). The nature of charge transport in this compound would depend on the relative energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of electron-withdrawing dione groups may influence the electron affinity and ionization potential of the molecule, thereby affecting its charge transport characteristics. Techniques such as organic field-effect transistors (OFETs) could be used to measure the charge carrier mobility of this compound. While specific data for this compound is not available, related studies on azulene-containing materials have shown their potential in organic electronics.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Azulene |
Dipole Moment Analysis and Charge Distribution
The inherent polarity of the azulene core is a foundational aspect of its chemistry. Azulene itself possesses a notable dipole moment, approximately 1.08 D, which is unusual for a hydrocarbon. rsc.org This arises from a resonance structure where the seven-membered ring carries a partial positive charge (tropylium cation character) and the five-membered ring has a partial negative charge (cyclopentadienyl anion character). rhhz.net This charge separation is a key feature of its electronic landscape.
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of charge distribution within such complex molecules. researchgate.net An electrostatic potential (ESP) map would likely reveal a nuanced landscape of positive and negative charge regions across the molecule. It is anticipated that the oxygen atoms of the dione groups would exhibit localized regions of high electron density, while the adjacent carbon atoms would be electron-deficient. The precise magnitude and vector of the net dipole moment would be a function of the complex interplay between the inherent polarity of the azulene rings and the influence of the dione substituents.
Calculated Dipole Moment of Related Azulene Derivatives
| Compound | Calculated Dipole Moment (D) |
|---|---|
| Azulene | 1.08 rsc.org |
Stimuli-Responsive Optical and Electronic Behavior (e.g., halochromism)
A remarkable characteristic of many azulene derivatives is their ability to respond to external stimuli, particularly changes in pH, a phenomenon known as halochromism. researchgate.netbath.ac.uk This behavior is directly linked to the electronic structure of the azulene core and its susceptibility to protonation.
The protonation of the azulene nucleus, typically occurring on the five-membered ring, can induce significant changes in the molecule's electronic configuration. researchgate.net This alteration of the electronic structure often leads to a dramatic color change, as the energy levels of the molecular orbitals are modified, thereby affecting the wavelengths of light absorbed by the molecule. bath.ac.ukresearchgate.net For instance, the protonation of some azulene-thiophene oligomers has been shown to cause a bathochromic shift (a shift to longer wavelengths) in both the maximum absorbance and fluorescence emission. bath.ac.uk
In the case of this compound, the presence of the dione functional groups, which contain basic oxygen atoms, introduces potential sites for protonation in acidic media. Protonation at these sites could lead to pronounced changes in the molecule's optical and electronic properties. The addition of an acid could result in a distinct color change, which would be reversible upon the addition of a base to deprotonate the molecule. researchgate.net This stimuli-responsive behavior makes such compounds interesting candidates for applications in chemical sensing and molecular switching.
The specific halochromic response of this compound, including the exact color transition and the pH range over which it occurs, would be dependent on the specific electronic interplay between the biazulene core and the dione substituents. Spectroscopic analysis, such as UV-Vis spectroscopy, under varying pH conditions would be necessary to fully characterize this behavior.
Expected Halochromic Behavior of this compound
| Condition | Expected Observation | Underlying Mechanism |
|---|---|---|
| Neutral | Characteristic color of the compound | Ground state electronic configuration |
| Acidic | Color change (e.g., bathochromic or hypsochromic shift) | Protonation of dione oxygen atoms, altering the electronic structure |
Advanced Applications of 1,1 Biazulene 3,7 Dione in Functional Materials
Application in Electrochromic Systems
No studies were identified that investigate or report on the electrochromic properties or potential applications of [1,1'-Biazulene]-3,7-dione in electrochromic systems or devices.
Supramolecular Chemistry and Self-Assembly Strategies
There is no available research detailing the use of this compound as a building block in supramolecular chemistry or describing its self-assembly behavior and strategies.
Non-Linear Optical (NLO) Material Development
Non-linear optical (NLO) materials are of great interest for a variety of applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials due to their fast response times and high damage thresholds.
The this compound compound possesses several structural features that suggest potential for NLO activity. The inherent asymmetry of the azulene (B44059) nucleus, with its electron-donating five-membered ring and electron-accepting seven-membered ring, creates a natural intramolecular charge-transfer character. This is often a key requirement for significant second-order NLO response (β). The presence of the electron-withdrawing dione (B5365651) groups is expected to enhance this charge-transfer character, potentially leading to a larger hyperpolarizability.
The development of NLO materials based on this compound could involve its incorporation into a polymer matrix, either as a guest molecule or covalently attached as a side chain or part of the main chain. The choice of strategy would depend on the desired material properties, such as processability, thermal stability, and the magnitude of the macroscopic NLO effect.
Below is a table summarizing the key molecular features of this compound that are relevant to its potential NLO properties.
| Molecular Feature | Relevance to NLO Properties |
| Asymmetric Azulene Core | Contributes to a non-zero ground-state dipole moment and potential for second-order NLO response. |
| Intramolecular Charge Transfer | The inherent electron-rich/electron-poor nature of the azulene rings facilitates charge transfer upon excitation, which is crucial for NLO activity. |
| Electron-Withdrawing Dione Groups | Expected to enhance the intramolecular charge-transfer character, potentially increasing the hyperpolarizability. |
| Extended π-Conjugation | The biazulene system provides an extended network of delocalized π-electrons, which is a common feature of efficient NLO molecules. |
Mechanistic Investigations of Reactions Involving 1,1 Biazulene 3,7 Dione
Pathways of Electrophilic Substitution on the Azulene (B44059) Moiety
The azulene nucleus is known for its non-alternant aromatic character, which results in a significant dipole moment and distinct electronic properties. The five-membered ring is electron-rich, while the seven-membered ring is electron-deficient. This electronic distribution dictates the regioselectivity of electrophilic substitution reactions.
In the case of [1,1'-Biazulene]-3,7-dione, the azulene moieties are expected to retain their inherent reactivity towards electrophiles. The most electron-rich positions in an unsubstituted azulene are the 1 and 3 positions of the five-membered ring. researchgate.netbeilstein-journals.org Consequently, electrophilic attack on the azulene fragments of this compound is predicted to occur preferentially at the available positions on the five-membered rings. The presence of the dione (B5365651) functionality on the seven-membered ring further deactivates this ring towards electrophilic attack, reinforcing the preference for substitution on the five-membered ring.
The general mechanism for electrophilic substitution on the azulene moiety of this compound can be described as follows:
Formation of the Electrophile: A reactive electrophile (E+) is generated from the reacting species.
Nucleophilic Attack: The π-system of the five-membered ring of the azulene moiety acts as a nucleophile, attacking the electrophile. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. The positive charge in this intermediate is delocalized over the azulene system.
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the azulene ring and yielding the substituted product.
The substitution pattern can be influenced by the nature of the electrophile and the reaction conditions. Due to the linkage at the 1 and 1' positions, the primary sites for electrophilic attack would be the 3 and 3' positions, as well as other available positions on the five-membered rings. The presence of the other azulene ring and the dione groups can exert steric and electronic effects on the reaction pathway.
| Reaction Type | Electrophile (Example) | Predicted Major Product | Key Mechanistic Feature |
|---|---|---|---|
| Nitration | NO₂⁺ | 3-Nitro-[1,1'-Biazulene]-3,7-dione | Formation of a resonance-stabilized azulenium ion intermediate. |
| Halogenation | Br⁺ | 3-Bromo-[1,1'-Biazulene]-3,7-dione | Stepwise addition-elimination mechanism. |
| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl-[1,1'-Biazulene]-3,7-dione | Generation of an acylium ion and its reaction with the electron-rich five-membered ring. |
Nucleophilic Addition Reactions at the Dione Carbonyls
The carbonyl groups of the dione functionality in this compound are electrophilic centers and are susceptible to nucleophilic attack. Nucleophilic addition to carbonyl groups is a fundamental reaction in organic chemistry. researchgate.netacademie-sciences.fr The reactivity of the dione carbonyls in this specific molecule is influenced by the electronic effects of the biazulene system.
The general mechanism for nucleophilic addition to the dione carbonyls involves the following steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom of one of the carbonyl groups. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or an added acid to yield a hydroxyl group.
Common nucleophiles that can react with the dione carbonyls include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride), and other nucleophiles such as amines and alcohols. nih.gov The stereochemistry of the addition can be influenced by the steric hindrance around the carbonyl groups.
| Nucleophile (Example) | Reaction Type | Expected Product | Mechanistic Consideration |
|---|---|---|---|
| Grignard Reagent (RMgX) | 1,2-Addition | Tertiary alcohol | Formation of a new carbon-carbon bond. |
| Sodium Borohydride (NaBH₄) | Reduction | Secondary alcohol (diol) | Hydride transfer to the carbonyl carbon. |
| Primary Amine (RNH₂) | Imine formation | Diimine | Initial nucleophilic addition followed by dehydration. |
Radical Reactions and Spin Density Distribution
The extended π-system of this compound makes it a candidate for participating in radical reactions. The stability of any resulting radical species is a key factor in determining the feasibility and pathway of such reactions. The formation of a radical anion or a radical cation would lead to a species with an unpaired electron delocalized over the biazulene framework.
The spin density distribution in the radical ion of this compound would be crucial in predicting the sites of subsequent reactions. In a conjugated system, the unpaired electron is not localized on a single atom but is spread across the molecule. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the spin density distribution. It is anticipated that the spin density would be highest on the azulene rings, particularly at positions that can best stabilize the unpaired electron through resonance.
Potential radical reactions involving this compound could include:
Electron Transfer Reactions: The molecule could act as an electron acceptor to form a radical anion, or as an electron donor to form a radical cation, depending on the reaction conditions and the other reactants involved.
Radical Addition: A radical species could add to the π-system of the azulene rings or to the carbonyl groups. The regioselectivity of such an addition would be governed by the spin density distribution in the intermediate radical.
Dimerization: Two radical molecules could dimerize to form a new covalent bond.
The stability of the radical intermediates is a critical factor. The extended conjugation of the biazulene system is expected to provide significant resonance stabilization to any radical formed.
Photochemical Transformations and Excited State Reactivity
The chromophoric nature of the azulene moiety suggests that this compound will exhibit interesting photochemical reactivity. mdpi.com Upon absorption of light, the molecule is promoted to an electronically excited state. The reactivity in the excited state can be significantly different from that in the ground state.
The photochemical transformations of this compound could involve several pathways:
Isomerization: Photoisomerization of the azulene skeleton is a known process for some azulene derivatives.
Cycloaddition Reactions: The excited state of the molecule could participate in [2+2] or [4+4] cycloaddition reactions, either intramolecularly or with other molecules.
Electron Transfer: Photoinduced electron transfer (PET) can occur where the excited molecule either donates or accepts an electron, leading to the formation of radical ions.
Rearrangements: Photochemical rearrangements of the carbon skeleton could lead to the formation of new structural isomers.
The specific photochemical pathway will depend on the wavelength of the light used for excitation, the solvent, and the presence of other reactants. The excited state dynamics, including processes like internal conversion and intersystem crossing, will also play a crucial role in determining the outcome of the photochemical reaction. nih.gov
Thermal Rearrangements and Cycloaromatization Reactions
At elevated temperatures, this compound may undergo thermal rearrangements or cycloaromatization reactions. These reactions are driven by the quest for greater thermodynamic stability.
Possible thermal reactions include:
Sigmatropic Rearrangements: The conjugated π-system could facilitate sigmatropic rearrangements, where a σ-bond migrates across the π-system.
Electrocyclic Reactions: Intramolecular cyclization reactions could occur, leading to the formation of new rings.
Cycloaromatization: Under certain conditions, particularly if suitable substituents are present, the molecule might undergo a cycloaromatization reaction to form a more extended polycyclic aromatic system. researchgate.netbiu.ac.il This would involve the formation of new aromatic rings through a series of cyclization and dehydrogenation steps.
The feasibility of these reactions depends on the activation energy barriers for the respective pathways. The specific substitution pattern on the biazulene framework can significantly influence the course of these thermal reactions. For instance, strategically placed substituents could facilitate a specific cyclization pathway. researchgate.net
Stereochemical Aspects and Chiral Recognition of 1,1 Biazulene 3,7 Dione
Atropisomerism in Biazulene Systems
Atropisomerism occurs in molecules that possess an axis of chirality, leading to stereoisomers that are non-superimposable mirror images (enantiomers) due to restricted rotation around a sigma bond. In biaryl compounds, the steric hindrance between bulky ortho-substituents is the primary cause of this restricted rotation. Biazulene systems, which consist of two azulene (B44059) units linked by a single bond, can exhibit atropisomerism if appropriately substituted.
The 1,1'-linkage in biazulenes provides a direct axis for potential chirality. The presence of substituents at the positions ortho to the interannular bond (the 2,2' and 8,8' positions) can create a significant energy barrier to rotation, leading to configurationally stable atropisomers. While any biazulene isomer could potentially be chiral with the right substitution pattern, research has predominantly focused on 1,1'-biazulenes. nih.gov The racemization barrier in these systems is influenced by the size and nature of the ortho-substituents; larger groups generally lead to higher barriers and greater configurational stability. For instance, flanking groups at the 8 and 8' positions are intended to increase the barrier to racemization. nih.gov
Synthesis of Enantiopure [1,1'-Biazulene]-3,7-dione Analogues
The synthesis of enantiopure biaryl compounds is a significant challenge in organic chemistry. For biazulene systems, two primary strategies are employed: the resolution of a racemic mixture or asymmetric synthesis to directly form one enantiomer in excess.
While the synthesis of racemic this compound can be envisioned through oxidative dimerization of a suitable azulenone precursor, the preparation of its enantiopure analogues has not been specifically reported. However, methodologies developed for other biazulenes provide a roadmap. For example, a 1,1'-biazulene analogue of BINOL, termed "1,1'-BAzOL," has been prepared in enantiopure form. nih.govrsc.org This was achieved through the resolution of the racemic diol. The synthesis involved the oxidative dimerization of a hydroxyazulene precursor to give the racemic 1,1'-biazulene diol. nih.gov Subsequent derivatization and separation of diastereomers allowed for the isolation of the pure enantiomers. This approach highlights the potential for accessing enantiopure biazulene scaffolds that could, in principle, be further functionalized to yield dione (B5365651) derivatives.
Chiral Resolution Methods (e.g., Fractional Crystallization of Diastereomers, Chiral Chromatography)
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a crucial step in obtaining enantiopure compounds. Several techniques can be applied, with the choice depending on the specific properties of the molecule.
Fractional Crystallization of Diastereomers: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For the 1,1'-BAzOL analogue, resolution was achieved by forming bis(menthyl carbonate) derivatives. bath.ac.uk The resulting diastereomers were separable, and subsequent removal of the chiral auxiliary yielded the pure enantiomers. bath.ac.uk
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and thus separation. This method has been successfully used to resolve various biazulene derivatives, including 2,2'-dimethyl-1,1'-biazulene, 2,2'-dimethoxy-1,1'-biazulene, and chiral annulated 1,1'-biazulene quinones. nih.gov
Spectroscopic Signatures of Enantiomeric Excess and Optical Activity
Enantiomers have identical physical properties, such as boiling point and melting point, but they can be distinguished by their interaction with plane-polarized light. pressbooks.pub This property is known as optical activity. libretexts.org
A solution of a pure enantiomer will rotate the plane of plane-polarized light. libretexts.org The two enantiomers of a chiral molecule will rotate the light to an equal extent but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. libretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive because the rotations cancel each other out. pressbooks.pub
The enantiomeric excess (ee) of a mixture can be determined by measuring its optical rotation and comparing it to the specific rotation of the pure enantiomer using the formula:
ee (%) = ([α]observed / [α]max) x 100
Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.
Circular dichroism (CD) spectroscopy is another powerful technique for characterizing chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, providing a definitive signature of their absolute configuration. Axially chiral 1,1'-biazulene derivatives have been shown to exhibit clear mirror-image circular dichroism spectra. rsc.org
Theoretical Modeling of Chiral Recognition Phenomena
Theoretical modeling and computational chemistry are invaluable tools for understanding and predicting the stereochemical properties of molecules. taylorfrancis.com In the context of atropisomeric biazulenes, computational methods can be used to:
Calculate the rotational energy barrier: Density functional theory (DFT) and other quantum mechanical methods can be used to model the transition state for rotation around the C1-C1' bond and thus predict the racemization barrier. These calculations can help in the design of configurationally stable atropisomers.
Predict chiroptical properties: Theoretical calculations can predict the optical rotation and circular dichroism spectra of enantiomers. By comparing the calculated spectra with experimental data, the absolute configuration of the enantiomers can be assigned.
Model chiral recognition: Understanding the interactions between a chiral molecule and a chiral selector (e.g., in a chiral stationary phase or with a resolving agent) is key to developing efficient resolution methods. taylorfrancis.com Molecular modeling can be used to study the non-covalent interactions that lead to the formation of diastereomeric complexes and to rationalize the observed enantioselectivity. taylorfrancis.com For biazulene systems, this could involve modeling the interactions with chiral stationary phases or chiral derivatizing agents to predict which methods will be most effective for resolution.
While specific theoretical studies on this compound are not yet available, the computational methodologies are well-established and could be readily applied to this system to provide valuable insights into its stereochemical behavior.
Future Research Directions and Emerging Paradigms for 1,1 Biazulene 3,7 Dione Chemistry
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of [1,1'-Biazulene]-3,7-dione presents a formidable challenge that will require innovative synthetic strategies. Current methods for creating 1,1'-biazulenes often involve oxidative dimerization of azulene (B44059) precursors. nih.gov However, the introduction of dione (B5365651) functionalities at the 3 and 7 positions necessitates a more nuanced approach. Future research will likely focus on late-stage oxidation of a pre-formed [1,1'-biazulene] core or the development of novel annulation strategies that construct the dione-containing azulene rings simultaneously with the biazulene linkage.
A key objective will be to enhance the efficiency and sustainability of these synthetic routes. This could involve exploring catalytic methods, such as transition-metal-catalyzed C-H activation, to avoid the use of stoichiometric and often harsh oxidizing agents. Furthermore, developing one-pot or domino reaction sequences could significantly improve atom economy and reduce waste, aligning with the principles of green chemistry. The exploration of mechanochemical or flow-chemistry approaches could also offer more sustainable and scalable synthetic pathways.
Design of Advanced this compound Derivatives with Tunable Electronic and Optical Properties
The unique electronic structure of the azulene nucleus, a non-alternant aromatic hydrocarbon, imparts interesting optical and electronic properties to its derivatives. semanticscholar.org The introduction of electron-withdrawing dione groups is expected to significantly modulate the electronic landscape of the [1,1'-biazulene] system, likely leading to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra compared to the parent biazulene.
Future research will focus on the design and synthesis of a library of this compound derivatives with strategically placed substituents. By introducing various electron-donating or electron-withdrawing groups at different positions on the biazulene core, it should be possible to fine-tune the electronic and optical properties. For instance, strategic substitution could be used to modulate the redox potentials, enhance fluorescence quantum yields, or induce solvatochromism. The synthesis of axially chiral derivatives, a known feature in some 1,1'-biazulenes, could also lead to materials with unique chiroptical properties. rsc.orgnih.gov
Table 1: Hypothetical Electronic Properties of Substituted this compound Derivatives
| Substituent | Position | Expected Effect on HOMO | Expected Effect on LUMO | Predicted Change in Band Gap |
| Methoxy (-OCH3) | 2,2' | Raise | Minimal | Decrease |
| Cyano (-CN) | 5,5' | Lower | Lower | Variable |
| Phenyl (-Ph) | 6,6' | Minimal | Minimal | Minimal |
| Amino (-NH2) | 4,4' | Raise | Minimal | Decrease |
This table is predictive and based on general principles of physical organic chemistry, as no experimental data for this compound currently exists.
Investigation of Host-Guest Chemistry and Supramolecular Assemblies
The electron-deficient π-system of this compound, a consequence of the dione functionalities, makes it an intriguing candidate for host-guest chemistry and the construction of supramolecular assemblies. It is hypothesized that the electron-poor aromatic surfaces could interact favorably with electron-rich guest molecules through π-π stacking interactions.
Future studies will likely explore the complexation of this compound with a variety of guest molecules, including electron-rich aromatic compounds and anions. Techniques such as NMR titration, UV-vis spectroscopy, and isothermal titration calorimetry will be crucial in quantifying the binding affinities and thermodynamic parameters of these host-guest interactions. Furthermore, the potential for this compound to self-assemble into well-defined supramolecular structures, such as nanotubes or vesicles, driven by intermolecular interactions, will be a key area of investigation. The design of derivatives with appended recognition motifs could lead to the formation of complex and functional supramolecular architectures.
Development of Sensing Applications Beyond Basic Property Detection
The sensitivity of the electronic and optical properties of azulene derivatives to their local environment suggests that this compound could be a promising platform for the development of chemical sensors. Changes in the absorption or fluorescence spectra upon binding to a target analyte could form the basis of a sensing mechanism.
Future research will aim to develop sensors based on this compound for the detection of specific analytes. For example, its electron-deficient nature could be exploited for the selective sensing of electron-rich species or anions. By incorporating specific binding sites into the biazulene framework, it may be possible to create highly selective and sensitive chemosensors. The development of ratiometric or "turn-on" fluorescent sensors would be particularly valuable for practical applications, as they can provide more reliable and quantitative measurements.
Machine Learning and AI-Assisted Design of this compound Materials
The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, intuition-driven research. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery and design of new materials with desired properties.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [1,1'-Biazulene]-3,7-dione derivatives, and how do reaction conditions influence product yields?
- Methodological Answer : The synthesis of this compound derivatives often involves reductive or oxidative dimerization of azulene precursors. For example:
- Reductive pathways : Using NaBH₄ in DMSO or methanol yields 3,3′-dihydroxymethyl-1,1′-biazulene (30%) or 3,3′-dimethyl-1,1′-biazulene (13%), with solvent polarity critically affecting reaction efficiency .
- Oxidative dimerization : FeCl₃-mediated oxidation of substituted azulenes generates 1,1′-biazulenes, where electron-donating substituents (e.g., OCH₃) enhance dimerization yields due to increased electron density at reactive sites .
- Data Table :
| Synthetic Route | Reagents/Conditions | Yield | Key Factors | Ref. |
|---|---|---|---|---|
| NaBH₄ reduction | DMSO, excess NaBH₄ | 13% | Solvent polarity, borate stability | |
| FeCl₃ oxidation | Benzene, anhydrous FeCl₃ | 30–70% | Substituent electronic effects |
Q. How can researchers optimize the characterization of this compound using spectroscopic techniques?
- Methodological Answer : Comprehensive characterization requires multi-technique validation:
- ¹H/¹³C NMR : Key for identifying substitution patterns. For example, 1,1′-biazulene-3-carbaldehyde shows distinct aldehyde proton signals at δ 10.2 ppm and azulene ring protons at δ 6.5–8.5 ppm .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680 cm⁻¹ for carbonyl derivatives) .
- UV-Vis : Azulene derivatives exhibit strong absorption in visible regions (λₘₐₓ ≈ 500–700 nm), useful for tracking electronic transitions .
Advanced Research Questions
Q. What mechanistic insights explain the substituent-dependent dimerization efficiency in this compound synthesis?
- Methodological Answer : Dimerization efficiency correlates with substituent electronic properties. Electron-donating groups (e.g., OCH₃) lower oxidation potentials, facilitating single-electron transfer during FeCl₃-mediated dimerization. Conversely, electron-withdrawing groups (e.g., NO₂) hinder reactivity due to reduced electron density at coupling sites . Contradictions arise in solvent-dependent systems: polar solvents stabilize intermediates but may deactivate catalysts, requiring empirical optimization .
Q. How do conflicting reports on catalytic systems for this compound functionalization inform methodology selection?
- Methodological Answer : Catalyst choice depends on target functional groups:
- Lewis acids (FeCl₃, AlCl₃) : Effective for Friedel-Crafts acylations (e.g., synthesizing 3,3′-diacetyl-1,1′-biazulene with SnCl₄/acetyl chloride) but may cause over-acylation without precise stoichiometry .
- Brønsted acids (PTSA) : Preferable for acid-sensitive intermediates but yield lower conversions in azulene oxidations compared to FeCl₃ .
- Data Contradiction : FeCl₃•6H₂O outperforms anhydrous FeCl₃ in some redox reactions due to controlled hydration, yet excess water can hydrolyze intermediates .
Q. What computational approaches validate the electronic structure of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations align with experimental data to predict:
- HOMO-LUMO gaps : Correlate with UV-Vis spectra; smaller gaps (~2.5 eV) explain visible-region absorption in azulene dimers .
- Charge distribution : Electron-rich C3/C7 positions in this compound drive regioselective electrophilic substitutions, validated by NMR chemical shifts .
- Limitations : Discrepancies between calculated and observed redox potentials highlight solvent effects not fully captured in gas-phase models .
Contradictions and Open Challenges
- Synthetic Yield Disparities : NaBH₄ reductions in DMSO yield 13% product, while methanol gives 30%, suggesting solvent coordination to NaBH₄ impacts borohydride availability .
- Stability Issues : 3,3′-Diamino-1,1′-biazulene derivatives are unstable unless protected (e.g., as methoxycarbonylamides), complicating isolation .
Key Recommendations for Researchers
- Prioritize FeCl₃-based oxidative dimerization for electron-rich azulenes.
- Use combined NMR/UV-Vis for real-time reaction monitoring.
- Apply DFT to pre-screen substituent effects before labor-intensive syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
